molecular formula C23H33NO7 B1601654 Hydrocortisone 3-(O-carboxymethyl)oxime CAS No. 43188-86-9

Hydrocortisone 3-(O-carboxymethyl)oxime

Cat. No.: B1601654
CAS No.: 43188-86-9
M. Wt: 435.5 g/mol
InChI Key: WXAWNCDYPXVODT-UHFFFAOYSA-N
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Description

Hydrocortisone 3-(O-carboxymethyl)oxime is a synthetic derivative of hydrocortisone, a naturally occurring steroid hormone produced by the adrenal gland. It is known for its potent anti-inflammatory properties and has been extensively studied for its therapeutic potential in various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocortisone 3-(O-carboxymethyl)oxime is synthesized through a series of chemical reactions starting from hydrocortisone. The key step involves the formation of the oxime derivative by reacting hydrocortisone with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the oxime group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone 3-(O-carboxymethyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxime group to other functional groups.

    Substitution: The oxime group can be substituted with other chemical groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various hydrocortisone derivatives with modified functional groups, which can have different biological activities and applications .

Scientific Research Applications

Hydrocortisone 3-(O-carboxymethyl)oxime has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to steroid hormone functions and interactions.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and other medical disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a component in various industrial processes

Comparison with Similar Compounds

Similar Compounds

  • Testosterone 3-(O-carboxymethyl)oxime
  • Progesterone 3-(O-carboxymethyl)oxime
  • β-Estradiol-6-one 6-(O-carboxymethyloxime)

Uniqueness

Hydrocortisone 3-(O-carboxymethyl)oxime is unique due to its specific structure and potent anti-inflammatory properties. Compared to other similar compounds, it has a distinct mechanism of action and a wide range of applications in scientific research and medicine .

Properties

IUPAC Name

2-[[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO7/c1-21-7-5-14(24-31-12-19(28)29)9-13(21)3-4-15-16-6-8-23(30,18(27)11-25)22(16,2)10-17(26)20(15)21/h9,15-17,20,25-26,30H,3-8,10-12H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAWNCDYPXVODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCC(=O)O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hydrocortisone 3-(O-carboxymethyl)oxime
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